molecular formula C10H12N2O3 B12892738 Tert-butyl (5-cyanofuran-2-yl)carbamate

Tert-butyl (5-cyanofuran-2-yl)carbamate

Cat. No.: B12892738
M. Wt: 208.21 g/mol
InChI Key: YUACZWFXODTCKP-UHFFFAOYSA-N
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Description

Tert-butyl (5-cyanofuran-2-yl)carbamate is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-cyanofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-cyanofuran-2-yl)carbamate typically involves the reaction of 5-cyanofuran-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the carbamate .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-cyanofuran-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Tert-butyl (5-cyanofuran-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (5-cyanofuran-2-yl)carbamate involves its interaction with molecular targets through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The cyanofuran ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-cyanofuran-2-yl)carbamate is unique due to the presence of the cyanofuran ring, which imparts distinct electronic properties and reactivity compared to other carbamates. This uniqueness makes it valuable in specific synthetic and medicinal applications where these properties are advantageous .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

tert-butyl N-(5-cyanofuran-2-yl)carbamate

InChI

InChI=1S/C10H12N2O3/c1-10(2,3)15-9(13)12-8-5-4-7(6-11)14-8/h4-5H,1-3H3,(H,12,13)

InChI Key

YUACZWFXODTCKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(O1)C#N

Origin of Product

United States

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